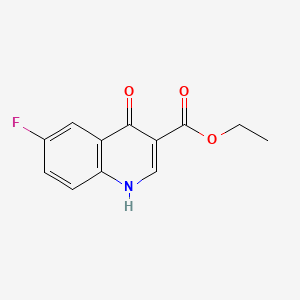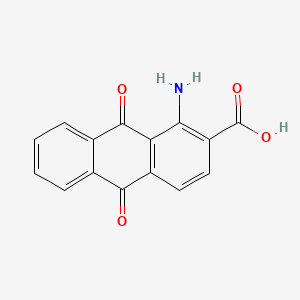
1-Aminoanthraquinone-2-carboxylic acid
Overview
Description
1-Aminoanthraquinone-2-carboxylic acid, also known as Azoic Diazo No. 36 or Fast Red AL, is a chemical compound with the empirical formula C15H9NO4 . It has a molecular weight of 267.24 . It is used in the synthesis of various derivatives of anthraquinone .
Synthesis Analysis
1-Aminoanthraquinone (1-AAQ) can be synthesized by the condensation of 2-substituted benzoic acid and xylene to yield 2-substituted-dimethylbenzophenone, subsequent oxidation of the methyl groups, ring closure to form a 1-substituted anthraquinone carboxylic acid, replacement of the 1-substituent with ammonia, and decarboxylation . Another method involves the reaction of 2-chlorobenzyl chloride and xylene in the presence of a solid acid catalyst to yield 2-chloro dimethyldiphenylmethane, subsequent oxidation of the methyl groups, ring closure to form a 1-chloroanthraquinone carboxylic acid, replacement of the 1-chloro group with ammonia, and decarboxylation .
Molecular Structure Analysis
The molecular structure of 1-Aminoanthraquinone-2-carboxylic acid is represented by the InChI string InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20) .
Chemical Reactions Analysis
1-Aminoanthraquinone has been found to increase the solubility of derivatives of anthraquinone in supercritical carbon dioxide . It can also be synthesized via one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C) .
Physical And Chemical Properties Analysis
1-Aminoanthraquinone-2-carboxylic acid is a powder, crystal, or chunk form . It has a melting point of 253-255 °C .
Scientific Research Applications
Synthesis of Diverse Anthraquinone Dyes
- Scientific Field: Chemical Engineering
- Application Summary: 1-Aminoanthraquinone is extensively utilized in the preparation of diverse anthraquinone dyes .
- Methods of Application: This study employed a continuous-flow method to synthesize 1-aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Various conditions (reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content) were investigated .
- Results: Operation conditions for the continuous-flow ammonolysis were optimized using Box–Behnken design in the response surface methodology, and 88% yield of 1-aminoanthraquinone could be achieved with an M-ratio of 4.5 at 213 °C and 4.3 min .
Green and Catalyst-Free Synthesis of Aminoanthraquinone Derivatives
- Scientific Field: Green Chemistry
- Application Summary: New derivatives of aminoanthraquinone have been synthesized via a one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, triethyl orthoformate and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C) .
- Methods of Application: The synthesis was performed in solvent-free conditions, without the use of a catalyst, at a mild temperature of 50 °C .
- Results: This simple and efficient method yields the desired products in short reaction time (14–50 min) and good to excellent yields (85–96%) .
Anticancer Agents
- Scientific Field: Medical Research
- Application Summary: Certain derivatives of anthraquinones have shown promising antiproliferative activity against cancer cells .
- Methods of Application: The specific methods of application vary depending on the derivative and the type of cancer cells being targeted .
- Results: Some derivatives have shown promising results, with ID50 values as low as 1.14 μg mL −1 .
Enzyme Activity Regulation
- Scientific Field: Biochemistry
- Application Summary: Certain compounds, potentially including 1-Aminoanthraquinone derivatives, have been studied for their effects on the activity of certain enzymes .
- Methods of Application: The specific methods of application would depend on the enzyme being targeted and the specific compound being used .
- Results: The results of these studies can vary widely, but they contribute to our understanding of enzyme function and regulation .
Preparation of Anthraquinone Dyes
- Scientific Field: Industrial Chemistry
- Application Summary: 1-Aminoanthraquinone is used in the preparation of a wide range of anthraquinone dyes .
- Methods of Application: The study employed a continuous-flow method to synthesize 1-aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures .
- Results: The operation conditions for the continuous-flow ammonolysis were optimized using Box–Behnken design in the response surface methodology, and 88% yield of 1-aminoanthraquinone could be achieved with an M-ratio of 4.5 at 213 °C and 4.3 min .
Regulation of Enzyme Activity
- Scientific Field: Biochemistry
- Application Summary: Certain compounds, potentially including 1-Aminoanthraquinone derivatives, have been studied for their effects on the activity of certain enzymes .
- Methods of Application: The specific methods of application would depend on the enzyme being targeted and the specific compound being used .
- Results: The results of these studies can vary widely, but they contribute to our understanding of enzyme function and regulation .
Safety And Hazards
1-Aminoanthraquinone is moderately toxic by the intraperitoneal route and is an eye irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has been reported to have acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
New derivatives of aminoanthraquinone have been synthesized via one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst in mild temperature (50 °C). This simple and efficient method yields the desired products in short reaction time (14–50 min) and good to excellent yields (85–96%) . This suggests that there is potential for further exploration and development in this area.
properties
IUPAC Name |
1-amino-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNBFSDCOALQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058866 | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoanthraquinone-2-carboxylic acid | |
CAS RN |
82-24-6 | |
| Record name | 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-carboxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-2-carboxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413N4ED0PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

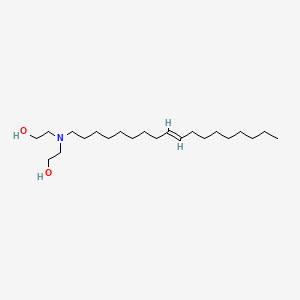
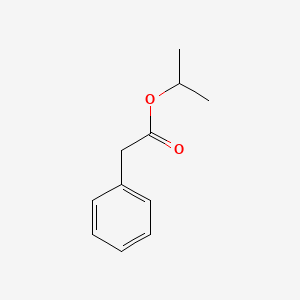
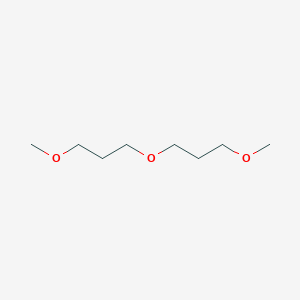
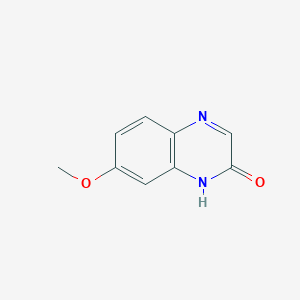
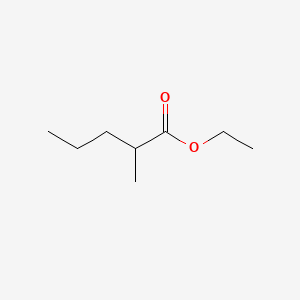
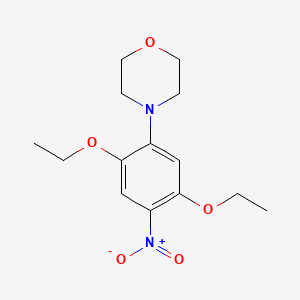
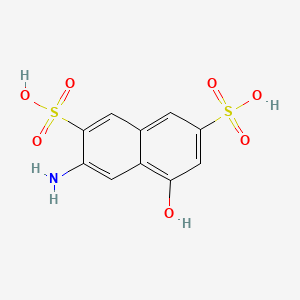
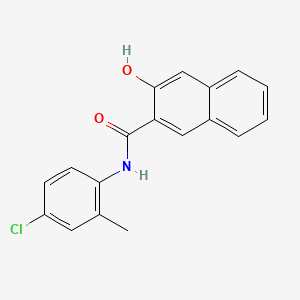
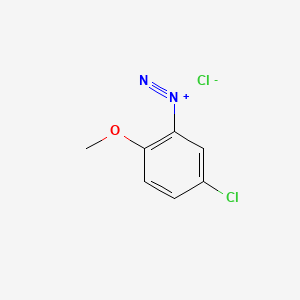

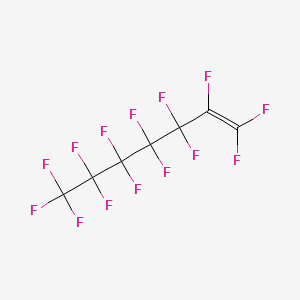
![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
